p-Menthane-3,8-diol
Overview
Description
p-Menthane-3,8-diol, also known as para-menthane-3,8-diol, is an organic compound classified as a diol and a terpenoid. It is colorless and has a chemical structure similar to menthol, giving it a cooling feel. It is widely used as an active ingredient in insect repellents due to its effectiveness in repelling mosquitoes and other insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Menthane-3,8-diol can be synthesized through a Prins reaction of citronellal. This reaction involves the cyclization of citronellal in the presence of acid catalysts. For instance, using lignin-derived carbon acid catalysts, the conversion of citronellal to this compound can reach up to 97% with a high yield of 86% . Another method involves the use of dilute sulfuric acid and citriodora oil, followed by recrystallization processes to achieve high purity .
Industrial Production Methods
Commercially, this compound is produced by the chemical synthesis of citronellal, which is derived from citronella, rose, and geranium oils as well as lemon eucalyptus . The industrial process often involves controlling reaction temperatures to predominantly produce the more active cis forms of this compound .
Chemical Reactions Analysis
Types of Reactions
p-Menthane-3,8-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids for cyclization, oxidizing agents for oxidation, and reducing agents for reduction. The conditions vary based on the desired reaction and product.
Major Products
The major products formed from these reactions include various isomers of this compound and other derivatives depending on the specific reaction pathway.
Scientific Research Applications
p-Menthane-3,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for synthesizing other compounds and as a reagent in various chemical reactions.
Biology: Its insect-repellent properties make it valuable in studies related to vector control and disease prevention.
Medicine: It is explored for its potential antimicrobial properties and its use in personal care products.
Industry: It is used in the production of insect repellents, fragrances, and flavoring agents
Mechanism of Action
The mechanism by which p-Menthane-3,8-diol exerts its effects involves its strong odor and chemical composition. It acts as an insect repellent by creating a barrier that insects find unpleasant and by interfering with their sensory receptors. This disruption makes it difficult for insects to locate and target potential hosts, thereby reducing the risk of insect bites .
Comparison with Similar Compounds
Similar Compounds
Menthol: Similar in structure and cooling effect but primarily used in medicinal and cosmetic products.
Citronellal: A precursor in the synthesis of p-Menthane-3,8-diol, also used in fragrances and as an insect repellent.
N,N-diethyl-m-toluamide (DEET): A widely used synthetic insect repellent, but with higher toxicity compared to this compound.
Uniqueness
This compound is unique due to its natural origin, lower toxicity, and effectiveness as an insect repellent. It provides a safer alternative to synthetic repellents like DEET while maintaining high efficacy .
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFTMYMHGYJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0035744 | |
Record name | p-Menthane-3,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0035744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Opaque white crystals; Minty, herbaceous, Eucalyptus-like aroma | |
Record name | p-Menthane-3,8-diol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
Record name | p-Menthane-3,8-diol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
42822-86-6 | |
Record name | p-Menthane-3,8-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42822-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citriodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042822866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Menthane-3,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0035744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-α,α,4-trimethylcyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-MENTHANE-3,8-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T6Z1Z1NC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | p-Menthane-3,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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